Midodrine hydrochloride

Overview

Description

Midodrine hydrochloride is a vasopressor and antihypotensive medication primarily used to treat orthostatic hypotension, a condition characterized by low blood pressure upon standing. It is a prodrug that is metabolized into its active form, desglymidodrine, which acts as an alpha-adrenergic agonist, leading to vasoconstriction and increased blood pressure .

Mechanism of Action

Target of Action

Midodrine hydrochloride primarily targets the alpha-1 adrenergic receptors of the arteriolar and venous vasculature . These receptors play a crucial role in regulating vascular tone and blood pressure .

Mode of Action

Midodrine is a prodrug that is metabolized to form its active metabolite, desglymidodrine . Desglymidodrine acts as an agonist at the alpha-1 adrenergic receptors . This interaction results in the activation of these receptors, leading to an increase in vascular tone .

Biochemical Pathways

The activation of alpha-1 adrenergic receptors by desglymidodrine leads to vasoconstriction . This vasoconstriction increases vascular resistance, thereby elevating blood pressure .

Pharmacokinetics

Midodrine is rapidly absorbed after oral administration . It then undergoes enzymatic hydrolysis to form desglymidodrine, the active metabolite . The plasma levels of midodrine peak about half an hour post-administration, and decline with a half-life of approximately 25 minutes . The metabolite, desglymidodrine, reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours . The absolute bioavailability of midodrine (measured as desglymidodrine) is 93% .

Result of Action

The administration of midodrine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of midodrine, with some effect persisting for 2 to 3 hours .

Action Environment

The action of midodrine can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s posture (standing, sitting, or lying down) and the timing of the dose relative to the patient’s activities . Furthermore, the stability of midodrine can be affected by storage conditions, such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

Midodrine undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine . Desglymidodrine acts as an agonist at the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . This interaction leads to an increase in vascular tone, which in turn elevates blood pressure .

Cellular Effects

Midodrine hydrochloride, through its active metabolite desglymidodrine, influences cell function by interacting with alpha 1-adrenergic receptors . This interaction leads to vasoconstriction, which increases blood pressure. The effects of this compound on cell signaling pathways, gene expression, and cellular metabolism are primarily related to its role in regulating blood pressure.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to desglymidodrine, which acts as an agonist at the alpha 1-adrenergic receptors . This binding interaction leads to an increase in vascular tone and blood pressure. The exact molecular details of these interactions are complex and involve a series of biochemical reactions.

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. Administration of midodrine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension . The effect persists for 2 to 3 hours after a 10-mg dose of midodrine .

Metabolic Pathways

This compound is metabolized in the liver and many other tissues to form its active metabolite, desglymidodrine . This process involves the biochemical reaction of deglycination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are related to its absorption and metabolism. After oral administration, midodrine is rapidly absorbed and then metabolized to form desglymidodrine . The details of its interaction with any transporters or binding proteins are not specified in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of midodrine hydrochloride involves several steps. One common method starts with the acylation of 1,4-dimethoxybenzene using chloroacetyl chloride to produce 2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one. This intermediate is then reacted with glycine to form the final product, midodrine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Midodrine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Midodrine can be oxidized to form various metabolites.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: Midodrine can participate in substitution reactions, particularly involving its aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed: The major products formed from these reactions include desglymidodrine and other metabolites that retain some pharmacological activity .

Scientific Research Applications

Midodrine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving alpha-adrenergic agonists.

Biology: Researchers study its effects on cellular signaling pathways and receptor interactions.

Comparison with Similar Compounds

Fludrocortisone: Another medication used to treat orthostatic hypotension, but it works by increasing sodium retention and blood volume.

Uniqueness of Midodrine Hydrochloride: this compound is unique in its specific action as an alpha-1 adrenergic agonist, leading to direct vasoconstriction. Unlike fludrocortisone, which affects blood volume, or droxidopa, which increases norepinephrine levels, midodrine directly targets vascular tone .

Properties

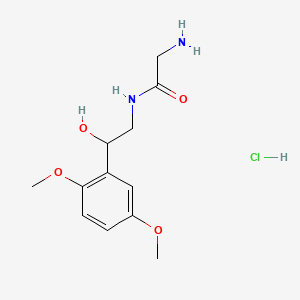

IUPAC Name |

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQZNBCJBRZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047493 | |

| Record name | Midodrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43218-56-0, 3092-17-9 | |

| Record name | Midodrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43218-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midodrine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043218560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIDODRINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Midodrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIDODRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JV96YTXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Midodrine Hydrochloride?

A1: this compound itself is a prodrug and does not directly interact with receptors. It is metabolized in the body to its active metabolite, desglymidodrine, which is a selective α1-adrenergic receptor agonist. [, , ]

Q2: How does desglymidodrine affect blood pressure?

A2: Desglymidodrine stimulates α1-adrenergic receptors located on vascular smooth muscle cells, causing vasoconstriction. This vasoconstriction increases peripheral vascular resistance, leading to an increase in blood pressure. [, , , ]

Q3: What are the downstream effects of this compound administration?

A3: The primary downstream effect is an increase in both systolic and diastolic blood pressure. This effect is particularly pronounced in the upright position. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C12H18N2O5Cl and the molecular weight is 302.74 g/mol. [, ]

Q5: What spectroscopic data is available for characterizing this compound?

A5: Several spectroscopic techniques are used to characterize this compound, including:

- UV-Vis Spectroscopy: this compound exhibits a maximum absorbance wavelength (λmax) around 289 nm. [, ]

- Infrared Spectroscopy (FTIR): FTIR analysis identifies characteristic functional groups, such as the carbonyl group (C=O) and amine group (N-H), present in the molecule. [, ]

Q6: Is this compound stable under various storage conditions?

A6: Studies have investigated the stability of this compound under various stress conditions: * Acidic Conditions: Relatively stable. [, ] * Basic Conditions: Shows degradation. [, ] * Oxidative Conditions: Shows significant degradation. [] * Photolytic Conditions: Shows degradation. [] * Thermal Conditions: Exhibits some degradation. []

Q7: What are the common formulations of this compound?

A7: this compound is commercially available as tablets for oral administration. Researchers have also explored fast-dissolving oral films as an alternative delivery method. [, ]

Q8: What are the potential benefits of fast-dissolving oral films for this compound?

A8: Fast-dissolving films offer potential advantages such as:

- Faster disintegration and dissolution, potentially leading to quicker absorption and onset of action. []

- Improved patient compliance, especially for individuals with difficulty swallowing tablets. []

Q9: How is this compound metabolized in the body?

A9: this compound undergoes rapid hydrolysis by the enzyme carboxylesterase 1 to its active metabolite, desglymidodrine. [, ]

Q10: What is the elimination half-life of desglymidodrine?

A10: The elimination half-life of desglymidodrine is relatively short, ranging from 2 to 4 hours. [, ]

Q11: What medical conditions are commonly treated with this compound?

A11: this compound is primarily used to treat orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. It is also investigated for its potential in managing other conditions, including:

- Vasovagal Syncope (VVS) [, , , ]

- Postural Orthostatic Tachycardia Syndrome (POTS) [, , , , ]

- Hemodialysis-Related Hypotension [, , ]

Q12: What are the common endpoints used in clinical trials evaluating this compound for orthostatic hypotension?

A12: Clinical trials evaluating this compound for orthostatic hypotension typically assess:

- Change in blood pressure (both systolic and diastolic) from baseline in the standing position. [, , ]

- Improvement in symptoms associated with orthostatic hypotension, such as dizziness, lightheadedness, and syncope. [, , ]

- Patient-reported outcomes, including quality of life assessments. [, , ]

Q13: What analytical techniques are commonly used for the quantification of this compound and its metabolites?

A13: Several analytical methods are employed for quantifying this compound and desglymidodrine:

- High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound and its metabolites in various matrices, including plasma and pharmaceutical formulations. [, , , ]

- High-Performance Thin-Layer Chromatography (HPTLC): A rapid and cost-effective technique suitable for both qualitative and quantitative analysis of this compound and its degradation products. []

- Capillary Zone Electrophoresis (CZE): Offers high separation efficiency and can be used for determining this compound content and related impurities in pharmaceutical formulations. []

- Gas Chromatography (GC): Primarily used for determining residual organic solvents in this compound raw materials and formulations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)